molecular formula C22H24FN3O3 B2438413 1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034359-81-2

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2438413
CAS No.: 2034359-81-2
M. Wt: 397.45
InChI Key: UQFZMHBOJSLNAO-UHFFFAOYSA-N
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Description

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 is a targeted therapy that works by blocking the activity of the EGFR protein, which is overexpressed in many NSCLC tumors.

Scientific Research Applications

Radiosynthesis and PET Imaging

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has applications in the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly in assessing stearoyl-CoA desaturase-1 (SCD-1) in cancer research. This compound, through its radiolabeled forms, enables the noninvasive monitoring of SCD-1 expression in tumors, which is linked to poor survival in cancer patients. The development of specific imaging probes from SCD-1 inhibitors highlights its potential in diagnostic oncology (Silvers et al., 2016).

Antimicrobial Activities

Research on structurally similar compounds reveals potential antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria. Their structure-activity relationships provide insights into improving therapeutic efficacy as antibacterial agents (Vinaya et al., 2008).

Biochemical Synthesis and In Vitro Biological Activity

In the context of folate-mediated one-carbon metabolism, compounds structurally related to this compound have been synthesized and evaluated for their biochemical applications. These compounds serve as substrates for folylpolyglutamate synthetase, and some show moderate activity as inhibitors of dihydrofolate reductase, influencing the growth of cultured tumor cells (Rosowsky et al., 1994).

Antioxidant and Antinociceptive Activities

Studies on similar phenoxy acetyl carboxamides demonstrate antioxidant and antinociceptive activities. These compounds, evaluated for their radical scavenging abilities and effects on pain perception, suggest potential therapeutic applications in managing oxidative stress and pain (Manjusha et al., 2022).

Serotonin 4 Receptor Agonist

Compounds with a structure similar to this compound have been synthesized and evaluated as serotonin 4 (5-HT(4)) receptor agonists. They show potential in enhancing gastrointestinal motility, indicating possible applications in treating gastrointestinal disorders (Sonda et al., 2003).

Properties

IUPAC Name

1-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c23-17-4-6-19(7-5-17)29-20-3-1-2-16(12-20)22(28)26-13-18(14-26)25-10-8-15(9-11-25)21(24)27/h1-7,12,15,18H,8-11,13-14H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFZMHBOJSLNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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